N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxooctahydro-ethenocyclopropa isoindol moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the formation of the dioxooctahydro-ethenocyclopropa isoindol intermediate, and finally the coupling with the benzamide group. Common reagents used in these reactions include chlorinating agents, cyclopropanating agents, and amide coupling reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography would be essential to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may be studied for its biological activity, including potential pharmacological effects.
Medicine: Research may focus on its potential as a therapeutic agent for treating specific diseases or conditions.
Industry: The compound could be explored for its use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide include other benzamide derivatives, chlorophenyl compounds, and isoindol-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to other benzamide derivatives, the presence of the dioxooctahydro-ethenocyclopropa isoindol moiety adds complexity and potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C24H19ClN2O3/c25-18-3-1-2-4-19(18)26-22(28)12-5-7-13(8-6-12)27-23(29)20-14-9-10-15(17-11-16(14)17)21(20)24(27)30/h1-10,14-17,20-21H,11H2,(H,26,28) |
InChI Key |
PXYYRQWHPQKBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.